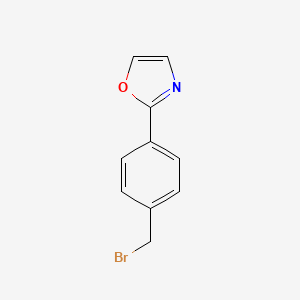

2-(4-(Bromomethyl)phenyl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(Bromomethyl)phenyl)oxazole is an organic compound with the molecular formula C10H8BrNO. It is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bromomethyl)phenyl)oxazole typically involves the bromination of 4-methylphenyl oxazole. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution Products: Azido, thiol, or alkoxy-substituted oxazole derivatives.

Oxidation Products: Oxazole derivatives with aldehyde, carboxylic acid, or ketone functional groups.

Reduction Products: Methyl-substituted oxazole derivatives.

科学研究应用

Unfortunately, the search results provided do not contain specific information about the applications of the compound "2-(4-(Bromomethyl)phenyl)oxazole." However, the search results do provide information on related compounds and their applications, which may be relevant to understanding the potential uses of the target compound.

Here's what can be gathered from the search results:

Oxazoles and their derivatives: General Applications

- Pharmaceutical chemistry and organic synthesis: Bromo-4(4-ethoxyl phenenyl) oxazoles and related derivatives have widespread use in these fields .

- Antimicrobial and anticancer activity: 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown potential in overcoming microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer .

- Anti-inflammatory agents: Certain oxazole derivatives, such as ditazole, are used as platelet aggregation inhibitors and non-steroidal anti-inflammatory agents .

- Other biological activities: Oxadiazoles, which are related five-membered heteroaromatic molecules, have a vast variety of applications in medicine, agriculture, and other areas. They also exhibit anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

Specific Oxazole Derivatives and their Applications

- Nitroimidazopyrazinones: These compounds have shown promising antitubercular and antiparasitic activity .

- 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: These compounds are being investigated for their analgesic and anti-inflammatory potential .

- 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-Quinazolin-4-ones: These derivatives have been evaluated for antimicrobial and anti-inflammatory activities .

Synthesis of Oxazole Derivatives

- One search result describes a method for preparing 2-bromo-4(4-ethoxyl phenenyl) oxazole using a specific synthetic route involving bromination .

- Another describes the synthesis of aromatic oxazolyl- and carboxyl-functionalized polymers via atom transfer radical polymerization .

- A one-pot synthesis of 2-substituted-4,5-dimethyloxazoles from α-methylene ketones is also mentioned .

作用机制

The mechanism of action of 2-(4-(Bromomethyl)phenyl)oxazole involves its interaction with biological targets through non-covalent interactions. The oxazole ring can bind to various receptors and enzymes, influencing their activity. The bromomethyl group can undergo further chemical modifications, enhancing the compound’s biological activity and specificity .

相似化合物的比较

2-(4-Methylphenyl)oxazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.

2-(4-Chloromethylphenyl)oxazole:

2-(4-(Hydroxymethyl)phenyl)oxazole: Features a hydroxymethyl group, which alters its solubility and reactivity compared to the bromomethyl derivative.

Uniqueness: 2-(4-(Bromomethyl)phenyl)oxazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity patterns and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

生物活性

2-(4-(Bromomethyl)phenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the synthesis, biological evaluation, and the underlying mechanisms of action associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound consists of a five-membered heterocyclic ring containing nitrogen and oxygen, which is known for its reactivity and ability to interact with various biological targets. The synthesis typically involves the bromomethylation of phenyl oxazole derivatives, which can be achieved through methods such as the van Leusen reaction under mild conditions, yielding high purity products .

Biological Activity

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through its ability to disrupt microtubule formation, similar to other known antimitotic agents. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells via the mitochondrial pathway. Specifically, it has been shown to cause significant G2/M cell cycle arrest in various cancer cell lines, including HeLa and Jurkat cells, at concentrations as low as 50 nM. This effect correlates with its inhibition of tubulin polymerization, which is critical for mitotic spindle formation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that it possesses broad-spectrum antibacterial and antifungal properties. The compound's mechanism involves binding to specific microbial enzymes or receptors, thereby inhibiting their function and leading to cell death .

Case Studies

- Cancer Cell Line Studies : A series of experiments were conducted using various cancer cell lines (e.g., A549, MCF-7). The results indicated that this compound was significantly more effective than other analogs lacking the bromomethyl group. For instance, it demonstrated a 358-fold increase in potency against A549 cells compared to its methoxy counterpart .

- Toxicity Assessment : Preliminary toxicity studies on normal human cells showed that this compound has an IC50 greater than 10 μM in quiescent lymphocytes, indicating low toxicity in comparison to tumor cells. This suggests a favorable therapeutic index for potential clinical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial signaling, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic factors.

- Antimicrobial Mechanisms : The compound interferes with microbial metabolic processes by targeting specific enzymes involved in cell wall synthesis or replication .

Comparative Analysis

A comparison with similar oxazole derivatives reveals distinct differences in biological activity based on structural modifications:

| Compound | Structural Feature | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Bromomethyl group | High potency | Broad-spectrum |

| 2-(4-Methylphenyl)oxazole | Methyl group | Moderate potency | Limited activity |

| 2-(4-Chloromethylphenyl)oxazole | Chloromethyl group | Variable potency | Moderate activity |

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXLMNESIAZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。